4-Hydroxy-8-(trifluoromethyl)quinoline-6-carboxylic acid
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Overview
Description
4-Hydroxy-8-(trifluoromethyl)quinoline-6-carboxylic acid is a heterocyclic compound with the molecular formula C10H6F3NO. It is known for its unique structural features, including a quinoline core substituted with a hydroxyl group at the 4-position, a trifluoromethyl group at the 8-position, and a carboxylic acid group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-8-(trifluoromethyl)quinoline-6-carboxylic acid typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-amino-5-trifluoromethylbenzoic acid, cyclization can be achieved using reagents like phosphorus oxychloride (POCl3) and subsequent hydrolysis .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-8-(trifluoromethyl)quinoline-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of quinoline-4,8-dione derivatives.
Reduction: Formation of 4-hydroxy-8-(trifluoromethyl)quinoline-6-alcohol or aldehyde.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
4-Hydroxy-8-(trifluoromethyl)quinoline-6-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its antimicrobial properties and potential as a bioactive compound.
Medicine: Explored for its potential in drug development, particularly in designing analgesic and antimicrobial agents.
Industry: Utilized in the synthesis of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-Hydroxy-8-(trifluoromethyl)quinoline-6-carboxylic acid involves its interaction with biological targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
8-Hydroxyquinoline: Lacks the trifluoromethyl and carboxylic acid groups, making it less lipophilic and potentially less bioactive.
4-Hydroxyquinoline: Lacks the trifluoromethyl group, affecting its electronic properties.
6-Carboxyquinoline: Lacks the hydroxyl and trifluoromethyl groups, altering its reactivity and biological activity.
Uniqueness: 4-Hydroxy-8-(trifluoromethyl)quinoline-6-carboxylic acid is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The trifluoromethyl group enhances its stability and lipophilicity, while the hydroxyl and carboxylic acid groups provide sites for hydrogen bonding and reactivity .
Properties
Molecular Formula |
C11H6F3NO3 |
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Molecular Weight |
257.16 g/mol |
IUPAC Name |
4-oxo-8-(trifluoromethyl)-1H-quinoline-6-carboxylic acid |
InChI |
InChI=1S/C11H6F3NO3/c12-11(13,14)7-4-5(10(17)18)3-6-8(16)1-2-15-9(6)7/h1-4H,(H,15,16)(H,17,18) |
InChI Key |
UXCSZHFXPZGNKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=C(C1=O)C=C(C=C2C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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